molecular formula C21H21Cl2N3O B5208163 [5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-INDOL-2-YL](4-METHYLPIPERAZINO)METHANONE

[5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-INDOL-2-YL](4-METHYLPIPERAZINO)METHANONE

Cat. No.: B5208163
M. Wt: 402.3 g/mol
InChI Key: FSEUEPQVTKTUDO-UHFFFAOYSA-N
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Description

5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-INDOL-2-YLMETHANONE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-INDOL-2-YLMETHANONE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the chlorophenyl and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-INDOL-2-YLMETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the chlorine atoms can be replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, indole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. This compound, in particular, may be investigated for its interactions with various biological targets.

Medicine

Medicinally, 5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-INDOL-2-YLMETHANONE is explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities .

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-INDOL-2-YLMETHANONE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-INDOL-2-YLMETHANONE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[5-chloro-3-(4-chlorophenyl)-1-methylindol-2-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3O/c1-24-9-11-26(12-10-24)21(27)20-19(14-3-5-15(22)6-4-14)17-13-16(23)7-8-18(17)25(20)2/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEUEPQVTKTUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C3=C(N2C)C=CC(=C3)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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